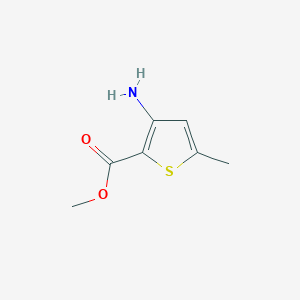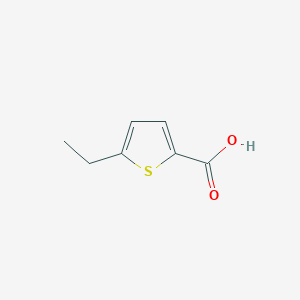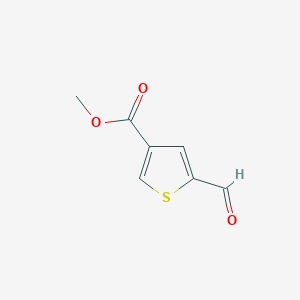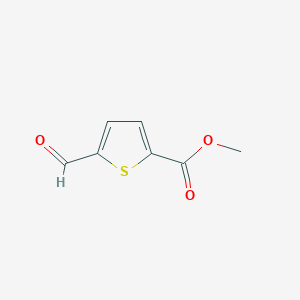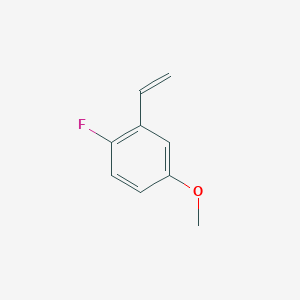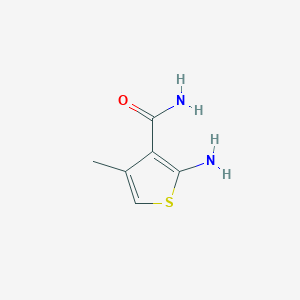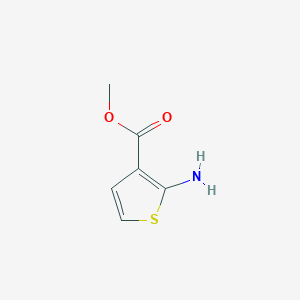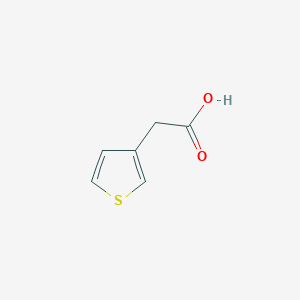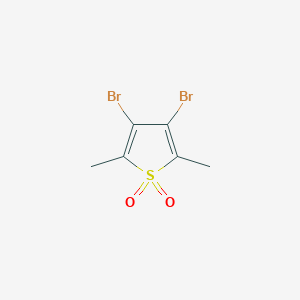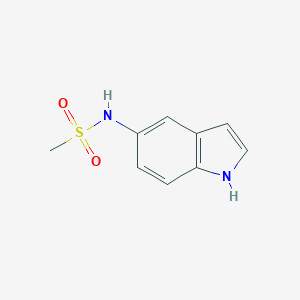
5-methanesulfonylamino-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methanesulfonylamino-1H-indole is a chemical compound that belongs to the indole class of organic compounds. This compound has gained significant attention in recent years due to its potential applications in scientific research.
Applications De Recherche Scientifique
5-methanesulfonylamino-1H-indole has been extensively studied for its potential applications in scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has potent anti-cancer properties and can induce apoptosis in cancer cells. Additionally, it has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer.
Mécanisme D'action
The mechanism of action of 5-methanesulfonylamino-1H-indole is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. This results in the induction of apoptosis in cancer cells.
Effets Biochimiques Et Physiologiques
Studies have shown that 5-methanesulfonylamino-1H-indole has several biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, including topoisomerase II and cyclin-dependent kinases. Additionally, it has been shown to induce the expression of certain genes that are involved in apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-methanesulfonylamino-1H-indole in lab experiments is its potent anti-cancer properties. This makes it an ideal compound for studying the mechanisms of cancer cell growth and proliferation. Additionally, its synthesis method has been optimized to achieve high yields and purity, making it easy to obtain in large quantities.
However, there are also some limitations to using this compound in lab experiments. One of the main limitations is its potential toxicity. Studies have shown that it can be toxic to normal cells at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 5-methanesulfonylamino-1H-indole. One of the most promising areas of research is in the development of new anti-cancer drugs based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other areas of scientific research.
In conclusion, 5-methanesulfonylamino-1H-indole is a promising compound that has gained significant attention in recent years due to its potential applications in scientific research. Its potent anti-cancer properties make it an ideal compound for studying the mechanisms of cancer cell growth and proliferation. However, further studies are needed to fully understand its mechanism of action and potential applications in other areas of scientific research.
Propriétés
Numéro CAS |
16148-48-4 |
|---|---|
Nom du produit |
5-methanesulfonylamino-1H-indole |
Formule moléculaire |
C9H10N2O2S |
Poids moléculaire |
210.26 g/mol |
Nom IUPAC |
N-(1H-indol-5-yl)methanesulfonamide |
InChI |
InChI=1S/C9H10N2O2S/c1-14(12,13)11-8-2-3-9-7(6-8)4-5-10-9/h2-6,10-11H,1H3 |
Clé InChI |
FUCXHYNBFBTGJX-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)NC1=CC2=C(C=C1)NC=C2 |
SMILES canonique |
CS(=O)(=O)NC1=CC2=C(C=C1)NC=C2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


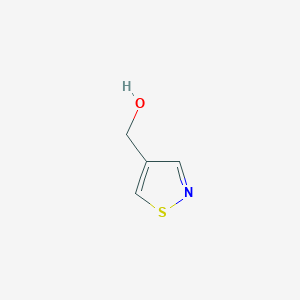
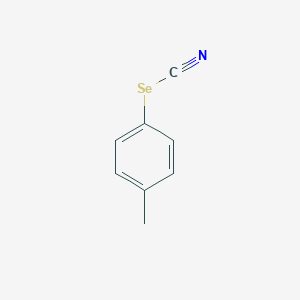
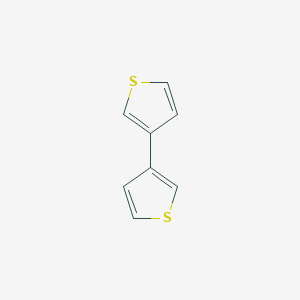
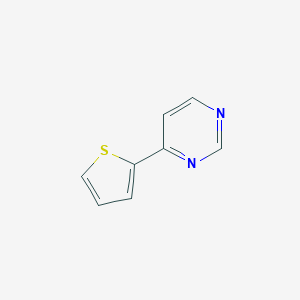
![Naphtho[1,2-c:5,6-c']bis[1,2,5]thiadiazole](/img/structure/B186566.png)
